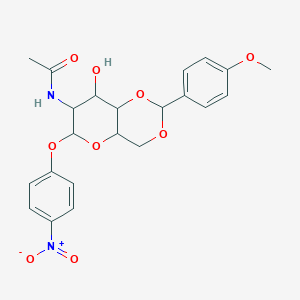

4-Nitrophenyl2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrofenil 2-acetamido-2-desoxi-4,6-O-p-metoxibencilideno-a-D-galactopiranósido es un sustrato cromogénico diseñado para la detección y cuantificación de la actividad enzimática. Este compuesto protegido con metoxibencilideno está específicamente diseñado para ser escindido por enzimas, liberando un producto amarillo de 4-nitrofenol que se puede medir fácilmente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Nitrofenil 2-acetamido-2-desoxi-4,6-O-p-metoxibencilideno-a-D-galactopiranósido implica múltiples pasos. El material de partida es típicamente un derivado de galactopiranósido, que se somete a acilación para introducir el grupo acetamido. Esto es seguido por la protección de los grupos hidroxilo con metoxibencilideno.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar la consistencia y la calidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Nitrofenil 2-acetamido-2-desoxi-4,6-O-p-metoxibencilideno-a-D-galactopiranósido se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El compuesto puede hidrolizarse mediante enzimas específicas para liberar 4-nitrofenol.

Oxidación y Reducción: El grupo nitro puede someterse a reducción para formar derivados amino.

Sustitución: El grupo metoxibencilideno puede sustituirse en condiciones ácidas o básicas.

Reactivos y Condiciones Comunes

Hidrólisis: Se utilizan comúnmente enzimas como las glucosidasas.

Reducción: Agentes reductores como el gas hidrógeno con un catalizador de paladio.

Sustitución: Condiciones ácidas o básicas con nucleófilos adecuados.

Productos Principales

Hidrólisis: 4-nitrofenol y el azúcar desprotegido correspondiente.

Reducción: Derivados amino del compuesto.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

4-Nitrofenil 2-acetamido-2-desoxi-4,6-O-p-metoxibencilideno-a-D-galactopiranósido se utiliza ampliamente en la investigación científica para:

Ensayos de Actividad Enzimática: Como sustrato cromogénico para medir la actividad enzimática.

Descubrimiento de Fármacos: Para estudiar inhibidores enzimáticos y sus posibles efectos terapéuticos.

Investigación Biológica: Para investigar la actividad glucosidasa en diversas muestras biológicas.

Aplicaciones Industriales: En el desarrollo de kits de diagnóstico y biosensores

Mecanismo De Acción

El compuesto ejerce sus efectos al ser un sustrato para enzimas específicas. Cuando se escinde por estas enzimas, libera 4-nitrofenol, que se puede medir cuantitativamente. Este mecanismo se utiliza en varios ensayos para estudiar la cinética enzimática y la inhibición .

Comparación Con Compuestos Similares

Compuestos Similares

- 4-Nitrofenil 2-acetamido-2-desoxi-4,6-O-bencilideno-a-D-galactopiranósido

- 4-Nitrofenil 2-acetamido-2-desoxi-4,6-O-metilbencilideno-a-D-galactopiranósido

Unicidad

4-Nitrofenil 2-acetamido-2-desoxi-4,6-O-p-metoxibencilideno-a-D-galactopiranósido es único debido a su protección con metoxibencilideno, que proporciona estabilidad y especificidad en los ensayos enzimáticos. Esto lo hace particularmente útil en aplicaciones donde se requiere una medición precisa de la actividad enzimática.

Propiedades

IUPAC Name |

N-[8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-12(25)23-18-19(26)20-17(11-30-21(33-20)13-3-7-15(29-2)8-4-13)32-22(18)31-16-9-5-14(6-10-16)24(27)28/h3-10,17-22,26H,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEPAZQRIWDZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)

![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)

![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)

![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)

![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)

![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)